3-Methylpseudouridine

説明

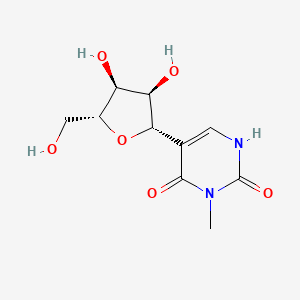

Structure

3D Structure

特性

IUPAC Name |

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEJZRDJXRVUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002125 | |

| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81691-06-7 | |

| Record name | NSC363818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-1-(2-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 3-Methylpseudouridine (m3Ψ) in 23S rRNA: Discovery, Biosynthesis, and Functional Mechanics

Target Audience: Researchers, Structural Biologists, and RNA Therapeutics Developers Document Type: In-Depth Technical Guide

Executive Summary

Post-transcriptional modifications of ribosomal RNA (rRNA) are critical for the structural integrity and catalytic efficiency of the ribosome. Among the myriad of modifications, 3-methylpseudouridine (m3Ψ) stands out as a unique, hypermodified nucleoside. First discovered in 1996[1], m3Ψ is located exclusively at position 1915 within Helix 69 (H69) of domain IV in Escherichia coli 23S rRNA[].

As a Senior Application Scientist, I have structured this guide to move beyond mere historical facts. We will dissect the causality behind the experimental workflows that led to its discovery, the stringent quality-control mechanisms governing its biosynthesis via the RlmH methyltransferase[3], and the modern analytical protocols used to quantify this rare modification.

Contextualizing Helix 69 and the Peptidyl Transferase Center

Helix 69 (residues 1906–1924 in E. coli 23S rRNA) is positioned at the heart of the ribosomal machinery. It forms critical intersubunit bridges (such as B2a) by interacting with the decoding region of the 16S rRNA, and its minor groove interacts directly with the D-stem of both P-site and A-site tRNAs[].

Because of its dynamic role during translation, H69 is heavily modified. The sequence spanning 1911 to 1917 is highly conserved: 1911-ΨAAC(m3Ψ)AΨ-1917[1]. The presence of pseudouridine (Ψ) at positions 1911, 1915, and 1917 is catalyzed by the pseudouridine synthase RluD. However, only Ψ1915 undergoes a subsequent methylation at the N3 position to become m3Ψ[3].

Table 1: Landscape of Modifications in E. coli 23S rRNA Helix 69

| Modification | Position | Synthesizing Enzyme | Substrate Requirement | Functional Causality |

| Ψ | 1911 | RluD | 50S Subunit | Facilitates local RNA folding and structural integrity. |

| m3Ψ | 1915 | RlmH (YbeA) | 70S Ribosome | Enhances thermodynamic stability; prevents N3 H-bonding[]. |

| Ψ | 1917 | RluD | 50S Subunit | Modulates dynamic interactions with A-site tRNA. |

The Landmark Discovery (1996): Analytical Causality

The discovery of m3Ψ by Kowalak et al. was a triumph of mass spectrometry (MS) applied to complex RNA structures[1]. Prior to this, m3Ψ was unknown in nature. The challenge lay in distinguishing m3Ψ from other methylated uridines (like m5U or m2'O-U).

The researchers utilized a self-validating analytical system combining enzymatic digestion, liquid chromatography (LC), and mass spectrometry. LC was required to separate constitutional isomers, while MS provided the exact mass shift (+14 Da) indicative of a methyl group.

Protocol 1: Isolation and Mass Spectrometric Characterization of m3Ψ

This protocol outlines the foundational workflow used to isolate and identify the modification, optimized for modern laboratory environments.

-

Ribosomal Subunit Isolation:

-

Action: Harvest E. coli cells in the mid-log phase. Lyse and isolate 50S ribosomal subunits using sucrose density gradient centrifugation.

-

Causality: Mid-log phase ensures active translation and maximum rRNA modification penetrance.

-

-

rRNA Extraction & Purification:

-

Action: Extract RNA using phenol-chloroform. Precipitate the 23S rRNA specifically by adding 2 M LiCl[4].

-

Causality: LiCl selectively precipitates high-molecular-weight RNA (23S and 16S), leaving 5S rRNA and tRNAs in the supernatant, thereby eliminating low-molecular-weight contaminants.

-

-

Enzymatic Digestion:

-

Action: Digest the purified 23S rRNA with RNase T1.

-

Causality: RNase T1 specifically cleaves single-stranded RNA after guanosine (G) residues. This predictably generates the oligonucleotide fragment containing residues 1911–1917 for targeted analysis[5].

-

-

LC-MS Analysis:

-

Action: Resolve the digest using capillary liquid chromatography coupled to a nano-electrospray ionization mass spectrometer (nanoESI-MS).

-

Causality: The LC separates the highly polar oligonucleotides. The MS detects a nucleoside constituent of

258 (U*), confirming the addition of a methyl group to pseudouridine (

-

Biosynthetic Pathway: The RluD and RlmH Cascade

The biosynthesis of m3Ψ1915 is a highly regulated, two-step cascade. First, the uridine at position 1915 is isomerized to pseudouridine by RluD . Second, the N3 position is methylated by RlmH (previously known as YbeA)[3].

The 70S Quality Control Checkpoint: A fascinating mechanistic insight is that RlmH cannot methylate the isolated 50S subunit. It strictly requires the fully assembled 70S ribosome as its substrate[5][6]. RlmH docks into the ribosomal A-site, making extensive contacts with both the 30S and 50S subunits to align its S-adenosylmethionine (SAM) cofactor with Ψ1915[3]. This acts as a biological "stamp of approval," ensuring that only properly assembled, translationally competent ribosomes receive the final m3Ψ modification.

Biosynthetic pathway of m3Ψ1915 via RluD and RlmH on the 70S ribosome.

Protocol 2: In Vitro Reconstitution and Methylation Assay

To validate the activity of RlmH, researchers utilize a self-validating in vitro assay.

-

Substrate Preparation: Isolate 50S subunits from an E. coli

rlmH knockout strain.-

Causality: The

rlmH strain provides a "naive" substrate that contains Ψ1915 but lacks the methyl group, providing a zero-background baseline.

-

-

Complex Formation: Incubate the naive 50S subunits with wild-type 30S subunits in a high-magnesium buffer (e.g., 10 mM

) to force 70S formation. -

Methylation Reaction: Add recombinant RlmH and

-labeled S-adenosylmethionine (SAM). Incubate at 37°C for 30 minutes. -

Quantification: Stop the reaction, precipitate the ribosomes, and measure the incorporation of the

-methyl group using a scintillation counter.

Structural and Functional Mechanics

Why does the ribosome expend energy to methylate a single pseudouridine at position 1915?

Pseudouridine differs from uridine by having a C-C glycosidic bond, which frees up the N1 position to act as a hydrogen bond donor. However, at position 1915, the addition of a methyl group at the N3 position by RlmH fundamentally alters the nucleoside's chemical properties. The N3 position becomes incapable of forming hydrogen bonds[].

This steric and electrostatic alteration forces the nucleoside into a specific syn conformation, which slightly enhances the thermodynamic stability of the H69 RNA hairpin[]. Functionally, mutation or loss of m3Ψ1915 impairs translation fidelity and disrupts the delicate balance of ribosomal subunit association during the elongation cycle[].

Modern Analytical Workflows

While the 1996 discovery relied on foundational LC-MS, modern RNA modification mapping utilizes advanced Capillary LC-nanoESI-MS and Direct RNA Sequencing (DRS)[5][7]. While Oxford Nanopore DRS is excellent for quantifying known modifications across biological replicates by measuring basecalling error signatures, it cannot easily discover novel modifications de novo[7]. Therefore, LC-MS/MS remains the gold standard for absolute structural validation.

Step-by-step analytical workflow for detecting m3Ψ using capillary LC-MS.

Conclusion

The discovery and characterization of 3-methylpseudouridine (m3Ψ) in 23S rRNA exemplifies the intricate layers of ribosomal regulation. From its initial identification via mass spectrometry to the revelation that its synthesizing enzyme, RlmH, acts as a 70S assembly quality-control checkpoint, m3Ψ highlights how single-atom modifications dictate macromolecular function. Understanding these pathways is not only crucial for fundamental microbiology but also provides novel targets for next-generation antimicrobial therapeutics aimed at disrupting bacterial ribosome assembly.

References

- Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research.

- N3-MethylpseudoUridine (CAS 81691-06-7). BOC Sciences.

- Structural Characterization of U*-1915 in Domain IV from Escherichia Coli 23S Ribosomal RNA as 3-Methylpseudouridine. Oxford Academic.

- Single methylation of 23S rRNA triggers late steps of 50S ribosomal subunit assembly. PNAS.

- YbeA Is the m3Psi Methyltransferase RlmH That Targets Nucleotide 1915 in 23S rRNA. PubMed.

- RlmH from Escherichia coli - protein summary.

- Direct RNA Sequencing Reveals Stress-Dependent and Pathway-Specific rRNA Modification Reprogramming During 50S Biogenesis. bioRxiv.

Sources

- 1. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. Modomics - A Database of RNA Modifications [genesilico.pl]

- 7. biorxiv.org [biorxiv.org]

function of 3-Methylpseudouridine in ribosomal RNA

The Mechanistic and Functional Paradigm of 3-Methylpseudouridine ( ) in Ribosomal RNA

Executive Summary

Post-transcriptional RNA modifications are not merely structural embellishments; they are deterministic drivers of ribosomal function. While N1-methylpseudouridine (

This technical guide dissects the enzymatic causality, structural topography, and functional necessity of

Structural Topography: The Helix 69 Epicenter

The bacterial ribosome is a highly dynamic macromolecular machine. The site of protein synthesis is governed by specific structural motifs, notably Helix 69 (H69) of Domain IV in the 23S rRNA[].

H69 (residues 1906–1924 in E. coli) is positioned at the heart of the ribosomal machinery. It serves as the physical bridge between the 50S and 30S subunits and directly interacts with the D-stem of the A-site and P-site tRNAs during decoding[]. The loop of H69 contains three heavily conserved pseudouridines:

The Causality of N3-Methylation

Why does the ribosome expend energetic resources to methylate the N3 position of a single pseudouridine?

-

Hydrogen Bond Restriction: The N3 position of standard pseudouridine acts as a hydrogen bond donor. Methylation at N3 ablates this hydrogen-bonding capacity, preventing aberrant intra-loop interactions[].

-

Thermodynamic Stabilization: The addition of the hydrophobic methyl group enhances base-stacking interactions within the H69 hairpin. This locks the loop into a rigid, thermodynamically stable syn conformation that is perfectly contoured to interface with the minor groove of the incoming A-site tRNA[].

-

Subunit Association: The structural rigidity imparted by

1915 is a prerequisite for high-affinity 30S-50S subunit joining.

Biosynthetic Logic: A Two-Step Quality Control Mechanism

The biosynthesis of

-

Isomerization: The pseudouridine synthase RluD first isomerizes U1915 to

1915. -

Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase RlmH (formerly known as YbeA) specifically recognizes the fully assembled 50S subunit and methylates

1915 at the N3 position[5].

Enzymatic Causality: RlmH functions as a "stamp of approval" for ribosome biogenesis[5]. The enzyme operates as a homodimer, docking seamlessly into the A-site of the mature 50S subunit. It will not methylate naked 23S rRNA or immature subunits. By only modifying the fully assembled 50S particle, RlmH ensures that only structurally sound ribosomes are licensed to engage in translation initiation.

Biosynthetic pathway of m³Ψ1915 acting as a 50S subunit assembly checkpoint.

Quantitative Data & Physicochemical Impact

The functional consequences of

| Parameter | Wild-Type ( | Functional Consequence of Loss | |

| H69 Thermodynamic Stability | Enhanced (Optimal base-stacking) | Baseline ( | Destabilization of the Peptidyl Transferase Center (PTC) architecture. |

| 30S-50S Subunit Association | Highly efficient (Stable 70S) | Impaired / Reduced affinity | Decreased translation initiation rate; accumulation of free subunits. |

| Translation Fidelity | High (Strict A-site decoding) | Prone to miscoding | Increased ribosomal frameshifting and stop-codon readthrough. |

| Bacterial Growth Rate | Optimal | Attenuated | Reduced evolutionary fitness under environmental or antibiotic stress. |

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the investigation of rRNA modifications requires orthogonal, self-validating workflows. Below are the gold-standard protocols for quantifying

Protocol A: LC-MS/MS Quantification of (Mass-Shift Validation)

Because

Self-Validating Principle: The protocol utilizes stable isotope-labeled internal standards to eliminate matrix suppression artifacts, ensuring absolute quantification.

-

Ribosome Isolation: Pellet E. coli cells at mid-log phase. Lyse via French press in Buffer A (20 mM Tris-HCl pH 7.5, 10 mM

, 100 mM -

rRNA Extraction: Extract the 23S rRNA using hot phenol-chloroform, followed by ethanol precipitation.

-

Enzymatic Hydrolysis: Digest 1

of purified 23S rRNA into single nucleosides using Nuclease P1 (2 U, 37°C, 2 hours) followed by Calf Intestinal Alkaline Phosphatase (CIAP, 1 U, 37°C, 2 hours). -

Isotope Spiking: Spike the hydrolysate with a known concentration of

-labeled -

LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the specific multiple reaction monitoring (MRM) transition for

: m/z 259

Protocol B: Ribosomal Subunit Association Assay

To prove that

Self-Validating Principle: The assay is run across a

-

Lysate Preparation: Prepare clarified lysates from Wild-Type and

rlmH strains in low-magnesium buffer (2 mM -

Gradient Profiling: Layer 10

units of lysate onto a 10-40% sucrose gradient. -

Ultracentrifugation: Spin at 35,000 RPM for 3 hours at 4°C (SW41 Ti rotor).

-

Fractionation: Continuously monitor UV absorbance at 254 nm to quantify the area under the curve (AUC) for the 30S, 50S, and 70S peaks. A decreased 70S/(30S+50S) ratio in the mutant validates the loss of subunit affinity.

Self-validating analytical workflow for the extraction and mass-spectrometry quantification of m³Ψ.

Implications for Drug Development

The unique nature of

Unlike

Therapeutic Opportunity: Small molecule inhibitors targeting the SAM-binding pocket of RlmH or the H69 interaction interface could yield a novel class of narrow-spectrum antibiotics. By preventing the "stamp of approval" methylation at position 1915, such drugs would destabilize bacterial 70S formation and induce lethal translation infidelity, without exhibiting off-target toxicity against human 80S ribosomes.

References

Sources

- 2. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of pseudouridine methyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Modomics - A Database of RNA Modifications [genesilico.pl]

The Chemical Structure, Properties, and Translational Dynamics of 3-Methylpseudouridine (m3Ψ)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist navigating the frontier of RNA therapeutics, I frequently encounter a critical misconception: the conflation of various pseudouridine derivatives. While

This whitepaper deconstructs the chemical architecture, biological significance, and synthetic methodologies surrounding m3Ψ. By understanding the causality behind its unique base-pairing energetics, researchers can better leverage this modification for specialized RNA applications.

Structural Architecture and Physicochemical Properties

To understand m3Ψ, we must first examine the C5-glycosidic bond that defines pseudouridine (Ψ). In standard uridine, the ribose ring is attached to the

In m1Ψ (the vaccine standard), the

The Mechanistic Consequence: Methylation at

Table 1: Physicochemical Properties of 3-Methylpseudouridine

| Property | Value / Description |

| IUPAC Name | 5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione |

| CAS Number | 81691-06-7[] |

| Molecular Formula | C₁₀H₁₄N₂O₆[2] |

| Molecular Weight | 258.23 g/mol |

| LogP | -2.77[2] |

| Hydrogen Bond Donors | 4 (Ribose OH groups and N1-H)[2] |

| Hydrogen Bond Acceptors | 6 (Carbonyl oxygens and ring nitrogens)[2] |

| Natural Occurrence | E. coli 23S rRNA (Position U1915)[5] |

Biological Significance: The Ribosomal Crucible

In nature, m3Ψ is not typically found in messenger RNA. Instead, it is a highly conserved, site-specific modification found in the 23S ribosomal RNA of Escherichia coli at position 1915 within Domain IV (Helix 69)[5].

Helix 69 is the mechanical heart of the ribosome. During translation, the minor groove of Helix 69 interacts directly with the D-stem of the P-site tRNA, while the 1915 loop region contacts the A-site tRNA[]. The selective methylation of

Figure 1: Mechanistic pathway of m3Ψ in stabilizing 23S rRNA Helix 69 and maintaining translation fidelity.

Chemical Synthesis and Validation Workflow

Synthesizing m3Ψ requires precise orthogonal protection strategies. Because both

Protocol 1: Orthogonal Synthesis of 3-Methylpseudouridine

Objective: Selectively methylate the

Step 1: 3',5'-O-Protection

-

Action: Suspend pseudouridine in anhydrous pyridine. Add 1.1 equivalents of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂).

-

Causality: TIPDSCl₂ is a bifunctional silylating agent. Due to its steric bulk, it selectively bridges the 3' and 5' hydroxyl groups, leaving the 2'-OH free for subsequent protection.

-

Validation: TLC (Dichloromethane:Methanol 9:1) should show a complete shift to a higher

value.

Step 2: 2'-O-Protection

-

Action: To the same reaction vessel, add 1.2 equivalents of trimethylsilyl chloride (TMSCl). Stir for 2 hours at room temperature.

-

Causality: Transiently protects the remaining 2'-OH to prevent any side reactions during the basic methylation step.

Step 3: N1-Protection

-

Action: Add pivaloyloxymethyl chloride (POMCl) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine).

-

Causality: The POM group selectively protects the

position.

Step 4: N3-Methylation

-

Action: Add 1.5 equivalents of Iodomethane (MeI) and potassium carbonate (

) in anhydrous DMF. Stir overnight. -

Causality: With

and all hydroxyls blocked, the methyl group is forced onto the -

Validation: LC-MS must confirm a mass shift of +14 Da (addition of one methyl group) corresponding to the fully protected intermediate.

Step 5: Global Deprotection

-

Action: Treat the intermediate with Tetrabutylammonium fluoride (TBAF) in THF to cleave the silyl groups (TIPDS and TMS). Follow with methanolic ammonia to cleave the POM group.

-

Validation: Purify via preparative HPLC. Final validation requires

-NMR (DMSO-

Figure 2: Step-by-step orthogonal protection and synthesis workflow for 3-Methylpseudouridine.

Translational Dynamics in Synthetic mRNA

While some commercial entities note that m3Ψ-incorporated mRNA can enhance protein expression and reduce immunogenicity in specific mammalian cell lines[], rigorous molecular modeling reveals a highly context-dependent reality[1].

Because m3Ψ lacks the standard

Table 2: Comparative Uridine Derivatives in mRNA Therapeutics

| Nucleoside | Watson-Crick Face | Translation Efficiency | Immunogenicity | Primary Application |

| Uridine (U) | Standard (N3-H intact) | Baseline | High (Triggers TLR7/8) | Native transcripts |

| Pseudouridine (Ψ) | Standard (N3-H intact) | Enhanced | Moderate | Early mRNA research |

| m1Ψ | Standard (N3-H intact) | Highly Enhanced | Very Low | Commercial mRNA Vaccines |

| m3Ψ | Disrupted (N3 Methylated) | Context-Dependent | Low | Specialized Ribosomal Studies / Structural Probing |

Protocol 2: In Vitro Translation (IVT) Assay for m3Ψ-Modified mRNA

To accurately assess the translational capacity of m3Ψ-modified mRNA, one must isolate the variable of ribosomal decoding from innate immune suppression.

Step 1: In Vitro Transcription

-

Action: Assemble a T7 IVT reaction replacing standard UTP with 3-Methylpseudouridine-5'-triphosphate (m3ΨTP).

-

Causality: T7 RNA polymerase relies on the geometry of the triphosphate and the C5/C6 face of the pyrimidine. Because the

modification faces the Watson-Crick edge, T7 RNAP can still incorporate m3ΨTP, albeit often at a reduced kinetic rate compared to m1ΨTP.

Step 2: Stringent HPLC Purification

-

Action: Purify the transcribed mRNA using reverse-phase HPLC to remove abortive transcripts and double-stranded RNA (dsRNA) byproducts.

-

Causality: dsRNA is a potent activator of RIG-I and MDA5. If not removed, the resulting innate immune response will shut down cellular translation via PKR activation, falsely attributing poor translation to the m3Ψ modification itself.

Step 3: Cell-Free Translation Assay

-

Action: Incubate the purified mRNA in a Rabbit Reticulocyte Lysate (RRL) system supplemented with fluorescently labeled amino acids.

-

Causality: Using a cell-free system isolates the mechanical decoding efficiency of the ribosome from cellular mRNA degradation pathways. By tracking fluorescence, one can quantify the exact elongation rate across m3Ψ-heavy codons compared to m1Ψ controls.

Conclusion and Future Perspectives

3-Methylpseudouridine represents a fascinating intersection of evolutionary biology and synthetic chemistry. While it may not usurp m1Ψ as the default building block for prophylactic mRNA vaccines, its unique ability to force a syn conformation during base pairing makes it an invaluable tool for structural biologists and researchers investigating ribosomal frameshifting, translation fidelity, and the biophysics of RNA-tRNA interactions.

By utilizing the orthogonal synthesis methods and stringent validation protocols outlined above, researchers can confidently deploy m3Ψ to probe the absolute limits of the ribosomal decoding center.

References

Sources

Biosynthesis and Functional Dynamics of 3-Methylpseudouridine (m3Ψ) In Vivo: A Technical Whitepaper

Executive Summary

While N1-methylpseudouridine (m1Ψ) has dominated recent biochemical discourse due to its transformative role in mRNA therapeutics, its structural cousin, 3-Methylpseudouridine (m3Ψ) , plays a highly specialized, evolutionarily conserved role in ribosomal RNA (rRNA) mechanics. First identified in the 23S rRNA of Escherichia coli, m3Ψ is the only known naturally occurring derivative of pseudouridine (Ψ) in bacterial rRNA[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the in vivo biosynthesis of m3Ψ, the thermodynamic causality behind its evolutionary conservation, and the rigorous analytical methodologies required for its isolation and characterization. This guide serves as a foundational resource for researchers targeting bacterial translation machinery or expanding the epitranscriptomic repertoire for novel RNA drug development.

Structural Chemistry and Thermodynamic Causality

To understand the biological imperative of m3Ψ, one must first analyze its structural divergence from canonical uridine (U) and pseudouridine (Ψ).

Pseudouridylation involves the isomerization of uridine, replacing the canonical C1′–N1 glycosidic bond with a C1′–C5 carbon-carbon bond[2]. This exposes the N1 position, allowing for an additional hydrogen bond donor that enhances RNA rigidity and base-stacking capabilities. In the case of m3Ψ , a methyl group is subsequently added to the N3 position. This modification fundamentally alters the nucleoside's behavior:

-

Loss of Watson-Crick Base Pairing: The N3 methylation eliminates a critical hydrogen bond donor, preventing standard base pairing with Adenine[].

-

Conformational Shift: Unlike 3-methyluridine, which prefers an anti conformation, m3Ψ predominantly adopts a syn conformation in aqueous solution (approx. 51:49 syn:anti ratio)[4]. In the syn conformation, the N1 position can interact with adjacent bases, compensating for the loss of N3 hydrogen bonding[].

-

Regional Hydrophobicity: The addition of the methyl group increases the hydrophobic character of the base, which is a critical mechanism for controlling regional hydrophobicity in highly conserved, surface-exposed RNA loops[1].

Quantitative Comparison of Uridine Derivatives

| Nucleoside | Mass (Da) | Glycosidic Bond | Primary Conformation | H-Bond Donors | In Vivo Occurrence |

| Uridine (U) | 244.2 | C1′–N1 | Anti | 2 | Universal |

| Pseudouridine (Ψ) | 244.2 | C1′–C5 | Anti / Syn | 3 | rRNA, tRNA, snRNA, mRNA |

| N1-Methylpseudouridine (m1Ψ) | 258.2 | C1′–C5 | Anti | 2 | Eukaryotic/Archaeal tRNA, rRNA[5] |

| 3-Methylpseudouridine (m3Ψ) | 258.2 | C1′–C5 | Syn | 2 | Bacterial 23S rRNA (Position 1915)[1] |

The In Vivo Biosynthetic Pathway

The biosynthesis of m3Ψ is a highly coordinated, two-step enzymatic process that occurs post-transcriptionally during ribosome assembly. The modification is strictly localized to position 1915 within Helix 69 (Domain IV) of the 23S rRNA[1][].

Step 1: Isomerization (U → Ψ)

Before methylation can occur, the target uridine at position 1915 must be isomerized to pseudouridine. In E. coli, this is catalyzed by specific Pseudouridine Synthases (PUS) , such as RluD, which targets multiple sites within Helix 69 (including positions 1911, 1915, and 1917)[1]. The enzyme breaks the C1′–N1 bond and rotates the uracil ring to establish the C1′–C5 bond, creating the Ψ intermediate.

Step 2: SAM-Dependent Methylation (Ψ → m3Ψ)

The critical transformation to m3Ψ is catalyzed by RlmH (previously known as YbeA), a highly specific S-adenosylmethionine (SAM)-dependent pseudouridine N3-methyltransferase[5][6]. RlmH uniquely recognizes the fully folded or partially assembled state of the 23S rRNA. It transfers the methyl group from SAM to the N3 position of Ψ-1915, releasing S-adenosylhomocysteine (SAH) as a byproduct.

Workflow of the in vivo biosynthesis of 3-Methylpseudouridine (m3Ψ) from Uridine.

Functional Causality in Translation

Why does the bacterial ribosome expend energy to create m3Ψ at this exact location? Helix 69 is positioned at the absolute heart of the ribosomal machinery. During translation, the minor groove of Helix 69 interacts continuously with the D-stem of both the P-site and A-site tRNAs[].

The introduction of the N3 methyl group at position 1915 provides a slight but critical enhancement in the thermodynamic stability of the RNA hairpin[]. By locking the nucleoside into a syn conformation and increasing regional hydrophobicity, m3Ψ ensures that Helix 69 maintains its structural fidelity during the rapid conformational shifts required for tRNA translocation. Mutations lacking this modification show impaired translation fidelity and subunit association[].

Experimental Protocol: Site-Specific Isolation and Characterization of m3Ψ

Because m3Ψ has the identical mass (258.2 Da) as the much more common m1Ψ and other methylated uridines, standard bulk RNA digestion is insufficient for its identification. A self-validating system requires isolating the specific rRNA fragment before mass spectrometry.

Protocol: Nuclease Protection and LC-MS/MS Analysis

Objective: To isolate the 1900–1974 nucleotide segment of 23S rRNA and validate the presence of m3Ψ at position 1915.

Phase 1: Targeted Hybridization and Nuclease Protection Causality: rRNA is massive (>2900 nucleotides for 23S). Digesting the whole molecule creates an impossibly complex matrix. By hybridizing a complementary DNA probe to our region of interest, we protect only that segment from single-strand specific nucleases.

-

Probe Synthesis: Synthesize a 75-mer deoxyoligonucleotide complementary to the E. coli 23S rRNA sequence from positions 1900 to 1974[1]. Purify via DEAE anion-exchange HPLC.

-

Hybridization: Anneal 10 nmol of purified 23S rRNA with a 1.2x molar excess of the DNA 75-mer in a hybridization buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.5). Heat to 90°C for 3 minutes, then slowly cool to 37°C to form the RNA:DNA heteroduplex[1].

-

Nuclease Digestion: Treat the mixture with Mung Bean Nuclease (which strictly degrades single-stranded RNA/DNA). The unprotected rRNA is degraded, leaving only the 75-nt RNA fragment hybridized to the DNA probe[1].

-

Purification: Isolate the protected RNA 75-mer using denaturing polyacrylamide gel electrophoresis (PAGE) followed by gel extraction.

Phase 2: Enzymatic Hydrolysis to Single Nucleosides Causality: LC-MS requires single nucleosides to accurately measure mass-to-charge (m/z) ratios and fragmentation patterns.

-

Digest the purified RNA 75-mer using Nuclease P1 (to cleave phosphodiester bonds) and Antarctic Phosphatase (to remove 5′ phosphate groups), yielding a pool of free nucleosides.

-

Filter the digest through a 10 kDa MWCO centrifugal filter to remove the enzymes.

Phase 3: LC-MS/MS Validation Causality: Chromatographic retention time combined with specific collision-induced dissociation (CID) fragmentation patterns differentiates m3Ψ from its structural isomers (like m1Ψ or m5U).

-

Standard Preparation: Synthesize or procure a synthetic m3Ψ standard[7]. This is the critical self-validating control to establish the exact retention time.

-

Chromatography: Inject the sample onto a C18 reversed-phase column. Use a mobile phase gradient of aqueous ammonium acetate and acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the precursor ion [M+H]+ at m/z 259.1.

-

Data Analysis: Confirm the identity of m3Ψ by matching the retention time and the diagnostic product ion (cleavage of the glycosidic bond) with the synthetic standard[1].

Conclusion and Therapeutic Implications

While the pharmaceutical industry has heavily leveraged N1-methylpseudouridine to bypass innate immunity in mRNA vaccines[8], 3-methylpseudouridine represents an untapped frontier in antibacterial drug development. Because m3Ψ is uniquely conserved in bacterial ribosomes (and absent in eukaryotic cytosolic ribosomes)[1], the biosynthetic enzyme RlmH presents a highly specific target for novel antibiotics. Inhibiting RlmH would destabilize Helix 69, impairing bacterial translation fidelity without affecting the host's cellular machinery.

Understanding the in vivo biosynthesis and structural dynamics of such hyper-specific RNA modifications is the first step toward the next generation of precision epitranscriptomic therapeutics.

References

Sources

- 1. scispace.com [scispace.com]

- 2. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solution conformations of two naturally occurring RNA nucleosides: 3-methyluridine and 3-methylpseudouridine [pubmed.ncbi.nlm.nih.gov]

- 5. Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modomics - A Database of RNA Modifications [genesilico.pl]

- 7. Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Enigmatic Fifth Nucleoside Derivative: A Technical Guide to the Natural Occurrence of 3-Methylpseudouridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Post-transcriptional modifications of RNA add a critical layer of regulatory complexity to the flow of genetic information. Among the more than 170 known RNA modifications, pseudouridine (Ψ), the so-called fifth nucleoside, and its derivatives play pivotal roles in RNA structure, function, and metabolism. This technical guide provides an in-depth exploration of 3-methylpseudouridine (m3Ψ), a methylated derivative of pseudouridine. We will delve into its established natural occurrence, biosynthesis, and functional implications, with a particular focus on its well-characterized presence in the bacterial ribosome. Furthermore, this guide offers detailed experimental and computational methodologies for the detection and study of m3Ψ, aiming to equip researchers with the necessary tools to investigate this intriguing RNA modification.

Introduction: The Landscape of RNA Modifications

The central dogma of molecular biology, while foundational, is elegantly embellished by a vast array of chemical modifications to RNA molecules. These modifications, collectively known as the epitranscriptome, are not mere decorations but are integral to the life cycle of RNA, influencing its stability, localization, and function.[1][2] Pseudouridine (Ψ), an isomer of uridine, is the most abundant RNA modification and is found across all domains of life.[1][3][4] Its unique C-C glycosidic bond introduces a greater conformational rigidity and an additional hydrogen bond donor, profoundly impacting RNA structure and its interactions with proteins.[3] Building upon this, further enzymatic modifications of pseudouridine give rise to a suite of "hypermodified" nucleosides, including the subject of this guide: 3-methylpseudouridine (m3Ψ).

Natural Occurrence of 3-Methylpseudouridine: A Tale of Three Domains

The distribution of m3Ψ across the domains of life appears to be highly specific, with its most definitive and well-characterized presence being in the bacterial kingdom.

Bacteria: A Confirmed Presence in a Critical Ribosomal Locus

The primary and most extensively documented natural occurrence of 3-methylpseudouridine is in the 23S ribosomal RNA (rRNA) of bacteria, specifically at position 1915 in Escherichia coli.[5] This position resides within helix 69 of the large ribosomal subunit, a functionally critical and universally conserved region of the ribosome that is intimately involved in translation. Helix 69 is situated at the interface of the large and small ribosomal subunits and plays a crucial role in tRNA binding, ribosome recycling, and maintaining the reading frame. The presence of m3Ψ in such a vital location strongly suggests a significant role in ribosomal function.

Archaea and Eukaryotes: An Absence of Evidence?

In contrast to its definitive identification in bacteria, the natural occurrence of m3Ψ in archaeal and eukaryotic RNAs is not well-established. While other methylated pseudouridine isomers, such as N1-methylpseudouridine (m1Ψ), are found in archaeal and eukaryotic tRNAs and rRNAs, extensive searches of RNA modification databases and literature reviews have not yielded conclusive evidence for the natural presence of m3Ψ in these domains.[5][6][7] It is important to note that the absence of evidence is not evidence of absence. It is plausible that m3Ψ exists in these organisms under specific conditions or in low-abundance RNAs that have yet to be thoroughly characterized. This represents a compelling area for future research.

| Domain | Organism (Example) | RNA Type | Location | Confirmation Level |

| Bacteria | Escherichia coli | 23S rRNA | Position 1915 (Helix 69) | High (Confirmed by multiple studies) |

| Archaea | - | - | - | Not reported |

| Eukaryotes | - | - | - | Not reported |

Table 1: Confirmed and Reported Natural Occurrence of 3-Methylpseudouridine (m3Ψ)

Biosynthesis of 3-Methylpseudouridine: The Role of RlmH

The synthesis of m3Ψ in bacteria is a two-step process, beginning with the isomerization of uridine to pseudouridine, followed by a specific methylation event. The key enzyme responsible for the final methylation step is the ribosomal large subunit methyltransferase H (RlmH), formerly known as YbeA.

The biosynthesis pathway can be summarized as follows:

-

Pseudouridylation: A pseudouridine synthase, such as RluD in E. coli, first converts the uridine at position 1915 of the 23S rRNA to pseudouridine (Ψ).

-

Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase RlmH then specifically recognizes Ψ1915 and catalyzes the transfer of a methyl group to the N3 position of the pseudouridine base, forming m3Ψ.

Figure 1: Biosynthetic pathway of 3-methylpseudouridine in E. coli.

Functional Implications of 3-Methylpseudouridine in Translation

The strategic placement of m3Ψ in helix 69 of the bacterial ribosome suggests a crucial role in protein synthesis. While the precise in vivo function is still under active investigation, in vitro and computational studies have provided significant insights.

The methylation at the N3 position of pseudouridine has a profound impact on its hydrogen bonding capabilities. The N3 position in uridine and pseudouridine is a hydrogen bond donor. The addition of a methyl group at this position eliminates this capability. This has led to the use of m3Ψ in computational and in vitro translation studies as a tool to intentionally disrupt normal codon-anticodon interactions.[8][9][10]

Studies have shown that the presence of m3Ψ in an mRNA codon severely perturbs the binding of tRNA in the ribosomal A-site, effectively acting as a potent inhibitor of translation at that specific codon.[8][9] This disruptive effect highlights the critical importance of the N3 hydrogen bond donor in maintaining the fidelity and efficiency of the decoding process. The natural placement of m3Ψ in the ribosome itself, rather than in mRNA, suggests a structural or regulatory role, perhaps in modulating the conformational dynamics of helix 69 during different phases of translation.

Methodologies for the Detection and Study of 3-Methylpseudouridine

The identification and quantification of m3Ψ within complex RNA samples require specialized techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of modified nucleosides.

Experimental Detection: A Step-by-Step LC-MS/MS Protocol

This protocol outlines a general workflow for the detection and quantification of m3Ψ in total RNA extracts.

Figure 2: Workflow for the LC-MS/MS-based detection of 3-methylpseudouridine.

Step 1: RNA Isolation

-

Isolate total RNA from the organism of interest using a standard method such as TRIzol extraction or a column-based kit. Ensure high-quality, intact RNA by assessing integrity on a denaturing agarose gel or using an automated electrophoresis system.

Step 2: Enzymatic Digestion of RNA to Nucleosides

-

To 1-5 µg of total RNA, add a mixture of Nuclease P1 (to digest the RNA into 5'-mononucleotides) and bacterial alkaline phosphatase (to remove the phosphate group, yielding nucleosides).

-

Incubate the reaction at 37°C for 2-4 hours.

-

Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes. The flow-through will contain the nucleoside mixture.[11][12]

Step 3: Liquid Chromatography (LC) Separation

-

Inject the nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of a suitable mobile phase, such as ammonium acetate and acetonitrile.[13][14] The gradient will allow for the separation of the canonical nucleosides (A, C, G, U) and all modified nucleosides, including m3Ψ.

Step 4: Tandem Mass Spectrometry (MS/MS) Detection

-

The eluent from the LC column is introduced into the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for the specific mass transition of m3Ψ. The precursor ion (M+H)+ of m3Ψ has an m/z of 259.1, and its characteristic product ion (the base, BH2)+ has an m/z of 141.1.

Step 5: Data Analysis and Quantification

-

Identify the m3Ψ peak in the chromatogram based on its retention time and specific mass transition.

-

Quantify the amount of m3Ψ relative to the canonical nucleosides (e.g., uridine) by integrating the peak areas. For absolute quantification, a standard curve generated from a pure m3Ψ standard is required.

Computational Prediction: A Bioinformatic Workflow

While experimental validation is essential, computational methods can be employed to predict potential m3Ψ sites in RNA sequences, particularly in organisms where its presence has not been confirmed.

Figure 3: Bioinformatic workflow for predicting potential 3-methylpseudouridine sites.

Step 1: Homology Search for RlmH Orthologs

-

Perform a BLAST search of the proteome of the organism of interest using the E. coli RlmH protein sequence as a query. The presence of a clear ortholog is a strong indicator that m3Ψ may be present.

Step 2: Identification of Potential Substrate Motifs

-

Analyze the sequence context around the known m3Ψ site in bacterial 23S rRNA (helix 69) to identify a potential recognition motif for RlmH. Search for similar sequence motifs in the transcriptome of the target organism.

Step 3: RNA Secondary and Tertiary Structure Prediction

-

For candidate RNA sequences, predict their secondary and tertiary structures using tools like RNAfold, Mfold, or more advanced modeling software. The accessibility of the uridine to be modified is a critical factor.

Step 4: Machine Learning-Based Prediction

Step 5: Prioritization of Candidate Sites

-

Combine the evidence from the homology search, motif analysis, structural predictions, and machine learning models to prioritize a list of candidate m3Ψ sites for subsequent experimental validation using the LC-MS/MS protocol described above.

Conclusion and Future Directions

3-Methylpseudouridine stands as a fascinating example of the chemical diversity and functional specificity of RNA modifications. Its confirmed presence in a critical region of the bacterial ribosome underscores its importance in translation. However, many questions remain. The definitive identification of m3Ψ in archaea and eukaryotes would open up new avenues of research into its evolutionary conservation and potential roles in these organisms. A deeper understanding of the precise molecular consequences of m3Ψ within the ribosome is also needed to fully elucidate its function. The methodologies outlined in this guide provide a robust framework for researchers to explore the enigmatic world of 3-methylpseudouridine and contribute to our ever-expanding knowledge of the epitranscriptome.

References

-

Cho, J., et al. (2021). A straightforward protocol for the quantitation of m6A levels in cellular mRNA. STAR Protocols. [Link]

-

DeMott, M. S., et al. (2023). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]

-

Chen, W., et al. (2022). Prediction of RNA Modifications Based on Multi-interval Nucleotide Pair Mutual Information. 2022 International Conference on Intelligent Systems and Computational Intelligence (ICISCI). [Link]

-

Su, D., et al. (2025). Protocol for RNA modification analysis by UHPLC-QqQ MS. PubMed. [Link]

-

Blango, M. G., et al. (2014). Pseudouridine formation in archaeal RNAs: The case of Haloferax volcanii. RNA. [Link]

-

DeMott, M. S., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]

-

Cho, J., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols. [Link]

-

Huang, D. (2023). DEEP LEARNING-BASED RNA MODIFICATION PREDICTION METHOD DEVELOPMENT. University of Liverpool Repository. [Link]

-

Kellner, S., et al. (2018). Mass Spectrometry of Modified RNAs: Recent Developments (Minireview). Chemical Society Reviews. [Link]

-

AlidaBio. (2025). From RNA modification sequencing data to biological insight. A case for bioinformatics. AlidaBio. [Link]

-

Helm, M., & Motorin, Y. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research. [Link]

-

Feng, Y., et al. (2024). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Analytical Chemistry. [Link]

-

Di Giorgio, S., et al. (2024). Bioinformatics for Inosine: Tools and Approaches to Trace This Elusive RNA Modification. Genes. [Link]

-

Schmidt, C., et al. (2020). Graphical Workflow System for Modification Calling by Machine Learning of Reverse Transcription Signatures. Genes. [Link]

-

Helm, M. (n.d.). Detection of modified nucleosides by tandem mass spectrometry. AK-Helm. [Link]

-

Wurm, J. P., et al. (2012). Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. RNA. [Link]

-

Shimadzu. (n.d.). LC-MS/MS Method Package for Modified Nucleosides. Shimadzu. [Link]

-

Ge, J., & Yu, Y. T. (2021). Pseudouridines in RNAs: switching atoms means shifting paradigms. FEBS Letters. [Link]

-

McCloskey, J. A., et al. (2001). Post-transcriptional modification in archaeal tRNAs: identities and phylogenetic relations of nucleotides from mesophilic and hyperthermophilic Methanococcales. Nucleic Acids Research. [Link]

-

Wurm, J. P., et al. (2012). Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs. RNA. [Link]

-

Ikeuchi, Y., et al. (2018). Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures. Journal of Bacteriology. [Link]

-

Senevirathne, C., et al. (2022). Pseudouridine and N1-methylpseudouridine slow down peptidyl transfer by the ribosome. bioRxiv. [Link]

-

Pen, J. J., et al. (2026). Molecular Insights into Widespread Pseudouridine RNA Modifications: Implications for Women's Health and Disease. International Journal of Molecular Sciences. [Link]

-

Li, A., et al. (2024). Landscape of RNA pseudouridylation in archaeon Sulfolobus islandicus. Nucleic Acids Research. [Link]

-

Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

-

Gagliardi, M., & Matarese, F. (2021). Regulation of Ribosome Function by RNA Modifications in Hematopoietic Development and Leukemia: It Is Not Only a Matter of m6A. Cancers. [Link]

-

Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. Nature Communications. [Link]

-

Senevirathne, C., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation. bioRxiv. [Link]

-

Morais, M. A. C., et al. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology. [Link]

Sources

- 1. Pseudouridines in RNAs: switching atoms means shifting paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Insights into Widespread Pseudouridine RNA Modifications: Implications for Women’s Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pseudouridine formation in archaeal RNAs: The case of Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the enzyme responsible for N1-methylation of pseudouridine 54 in archaeal tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 11. cell.com [cell.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rna-seqblog.com [rna-seqblog.com]

- 16. openreview.net [openreview.net]

- 17. Machine learning applications in RNA modification sites prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

role of 3-Methylpseudouridine in RNA thermodynamic stability

The Structural and Thermodynamic Imperative of 3-Methylpseudouridine (

Executive Summary

While the synthetic mRNA therapeutics field has been revolutionized by

The Mechanistic Basis of -Mediated Stability

The introduction of a methyl group at the N3 position of pseudouridine fundamentally alters the nucleoside's chemical topology and its interaction with the RNA backbone.

-

Conformational Reprogramming: Standard pseudouridine (

) stabilizes RNA by providing an N1 imino proton for water-mediated hydrogen bonding to the phosphate backbone[2]. Methylating the N3 position abrogates standard Watson-Crick base pairing with Adenine. However, to compensate, the methyl group forces the nucleoside to preferentially adopt a syn glycosidic conformation[][3]. -

Thermodynamic Causality: In this syn state, the N1 position remains available to interact with adjacent residues, while the N3-methyl group itself contributes to enhanced hydrophobic base-stacking interactions[][4]. This localized rigidity restricts the conformational entropy of the RNA loop, leading to a more favorable free energy (

) of folding and a measurable enhancement in thermodynamic stability compared to unmodified Uridine or standard Pseudouridine[2][]. -

Sugar Pucker Dynamics: Unlike 3-methyluridine, which strongly prefers an anti conformation,

maintains a highly balanced dynamic equilibrium between C2'-endo and C3'-endo states, allowing it to adapt to the complex tertiary folding requirements of the ribosome[3].

Table 1: Conformational Dynamics of 3-Methylpseudouridine

| Parameter | 3-Methyluridine ( | 3-Methylpseudouridine ( |

| Glycosidic Conformation | Preferentially anti | Preferentially syn |

| Sugar Pucker (C2'-endo : C3'-endo) | 59:41 | 51:49 |

| Hydrogen Bonding Capacity | Diminished (N3 blocked) | Retained via N1 (in syn state) |

| Data derived from NMR sugar proton coupling constants and 1D NOE difference spectroscopy at 37°C[][3]. |

Biosynthetic Pathway & Ribosomal Integration

The formation of

Biosynthetic pathway of 3-Methylpseudouridine via sequential enzymatic modification.

Quantitative Thermodynamic Profiling

To isolate the exact thermodynamic contribution of

Table 2: Thermodynamic Parameters of E. coli Helix 69 Analogs

| Construct | Modification State | |||

| UUU | Unmodified | -4.8 | ~60.0 | N/A |

| Pseudouridylated | -5.0 | ~64.5 | N/A | |

| Mature (N3-Methylated) | -5.0 | 65.1 | 66.3 | |

| Note: The mature |

Self-Validating Experimental Workflows

In rigorous biophysical characterization, macroscopic thermodynamic data (like

Protocol: Correlative Thermodynamic & Structural Profiling

Phase 1: UV-Monitored Thermal Unfolding (

-

RNA Synthesis & Purification: Synthesize RNA oligonucleotides mimicking the H69 hairpin using solid-phase phosphoramidite chemistry. Deprotect and purify via HPLC to >95% purity.

-

Buffer Standardization: Resuspend the RNA in a physiological mimic buffer (10 mM sodium phosphate, 30 mM NaCl, 0.5 mM EDTA). Causality: Precise ionic strength control is critical because

stability is highly sensitive to cation-mediated backbone shielding and pH fluctuations[8]. -

Data Acquisition: Monitor hyperchromicity at 260 nm across a temperature gradient (5°C to 85°C) at a ramp rate of 1°C/min.

-

Thermodynamic Extraction: Fit the melt curves to a two-state unimolecular transition model to extract

,

Phase 2: 1D/2D NMR Spectroscopy (Structural Validation)

-

Isotope Labeling: Utilize

-labeled pseudouridine phosphoramidites during synthesis to isolate the imino proton signals of the modified bases from the canonical background[2]. -

Data Acquisition: Acquire 1D imino proton spectra and 2D NOESY spectra at varying temperatures (e.g., 5°C to 45°C) in a 90%

/ 10% -

The Validation Loop: If the UV melting shows an increased

, the NMR NOESY cross-peaks must demonstrate preserved or enhanced base-stacking interactions (e.g., NOEs between the N1 imino proton and adjacent bases) without altering the global hairpin fold[][8]. This ensures the thermodynamic gain is a true reflection of localized

Self-validating experimental workflow correlating macroscopic thermodynamics with NMR data.

Conclusion

3-Methylpseudouridine (

References

-

Modified pseudoUridine - BOC Sciences -

-

N3-MethylpseudoUridine (CAS 81691-06-7) - BOC Sciences -

-

Solution conformations of two naturally occurring RNA nucleosides: 3-Methyluridine and 3-methylpseudouridine - ResearchGate - 3

-

YbeA Is the m3Psi Methyltransferase RlmH That Targets Nucleotide 1915 in 23S rRNA - PubMed Central (NIH) - 6

-

Effects of nucleotide substitution and modification on the stability and structure of helix 69 from 28S rRNA - PubMed Central (NIH) - 2

-

Tied up in knots: Untangling substrate recognition by the SPOUT methyltransferases - PubMed Central (NIH) - 7

-

pH-dependent structural changes of helix 69 from Escherichia coli 23S ribosomal RNA - PubMed Central (NIH) - 8

-

RYA ERO Modifier view of the bacterial ribosome - DSpace (University of Tartu) - 4

Sources

- 2. Effects of nucleotide substitution and modification on the stability and structure of helix 69 from 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dspace.ut.ee [dspace.ut.ee]

- 6. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tied up in knots: Untangling substrate recognition by the SPOUT methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-dependent structural changes of helix 69 from Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylpseudouridine (m3Ψ): A Rare RNA Modification

This guide provides a comprehensive technical overview of 3-methylpseudouridine (m3Ψ), a rare and intriguing post-transcriptional RNA modification. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of m3Ψ, from its biosynthesis and biological function to detailed methodologies for its detection and its burgeoning potential in therapeutic applications.

Executive Summary

3-Methylpseudouridine is a hypermodified nucleoside derived from pseudouridine (Ψ), the so-called "fifth nucleoside" of RNA.[1] While pseudouridine itself is the most abundant RNA modification, m3Ψ is found in more specific and functionally critical regions of RNA, primarily within the bacterial ribosome.[2][3][4] Its unique chemical structure, with a methyl group at the N3 position of the uracil base, imparts distinct properties that influence RNA structure and function. This guide will illuminate the current understanding of m3Ψ, offering both foundational knowledge and practical insights for its study and application.

The Genesis of a Unique Nucleoside: Biosynthesis of 3-Methylpseudouridine

The formation of 3-methylpseudouridine is a two-step enzymatic process that occurs post-transcriptionally. The initial and prerequisite step is the isomerization of uridine (U) to pseudouridine (Ψ) by a class of enzymes known as pseudouridine synthases.

The second and defining step is the methylation of pseudouridine at the N3 position. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase RlmH, also known as YbeA.[2][3][5] RlmH specifically recognizes pseudouridine at position 1915 within the helix 69 of the 23S ribosomal RNA (rRNA) in bacteria.[2][3][5][6]

The catalytic mechanism of RlmH is a fascinating example of enzymatic precision. It functions as a homodimer, with each monomer contributing to the formation of an asymmetric active site.[5][7] One monomer provides the SAM-binding pocket, while the C-terminal tail of the second monomer supplies essential catalytic residues.[5][7] This intricate arrangement ensures the site-specific methylation of Ψ1915. A notable characteristic of RlmH is its substrate specificity; it acts on fully assembled 70S ribosomes, suggesting that the methylation of Ψ1915 is a late-stage event in ribosome biogenesis, possibly serving as a quality control checkpoint.[3][5][8]

Caption: Enzymatic pathway for m3Ψ formation.

The Functional Significance of m3Ψ in the Ribosome

The location of m3Ψ at position 1915 in helix 69 of the 23S rRNA is highly conserved in bacteria and places it at a critical functional hub of the ribosome.[2][6] Helix 69 is a dynamic element that forms an intersubunit bridge (B2a) with the 16S rRNA of the small ribosomal subunit and interacts with messenger RNA (mRNA), transfer RNA (tRNA), and various translation factors.[6]

The presence of the methyl group at the N3 position of pseudouridine has several structural and functional consequences:

-

Enhanced Structural Stability: The methyl group can increase the hydrophobicity of the nucleoside and contribute to stabilizing local RNA structure through enhanced base stacking.[1]

-

Modulation of Ribosomal Dynamics: The modification at position 1915 is thought to influence the conformational flexibility of helix 69, which is crucial for the different stages of translation, including tRNA selection, translocation, and termination.[6]

-

A-site Finger: Helix 69, containing m3Ψ1915, acts as an "A-site finger" that interacts with the A-site tRNA, playing a role in maintaining the reading frame and ensuring translational fidelity.[6]

While the absence of m3Ψ in E. coli results in only a slight growth defect under normal conditions, it confers a fitness advantage under cellular stress.[3][5] This suggests that m3Ψ plays a role in fine-tuning translational efficiency and accuracy, particularly under challenging conditions.

Detection and Quantification of 3-Methylpseudouridine

The detection and quantification of m3Ψ can be challenging due to its isomeric nature with other methylated uridine derivatives and its identical mass to these isomers. Mass spectrometry-based methods have emerged as the gold standard for the accurate identification and quantification of RNA modifications.[4][9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of modified nucleosides.[9][10][11] The general workflow involves the enzymatic digestion of RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.

Caption: Workflow for m3Ψ quantification by LC-MS/MS.

Detailed Protocol for LC-MS/MS Quantification of m3Ψ

The following is a generalized protocol for the quantification of m3Ψ in a total RNA sample. Optimization of specific parameters may be required depending on the instrumentation and sample type.

Materials:

-

Total RNA sample

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Stable isotope-labeled 3-methylpseudouridine internal standard

-

LC-MS grade water and acetonitrile

-

Ammonium acetate

Procedure:

-

RNA Digestion:

-

To 1-5 µg of total RNA, add a known amount of the stable isotope-labeled m3Ψ internal standard.

-

Add nuclease P1 and incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.

-

Filter the digested sample to remove enzymes.

-

-

LC Separation:

-

Inject the digested sample onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of mobile phase A (e.g., aqueous ammonium acetate) and mobile phase B (e.g., acetonitrile). The gradient should be optimized to achieve baseline separation of m3Ψ from other isomeric nucleosides.[12]

-

-

MS/MS Detection:

-

Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native m3Ψ and the stable isotope-labeled internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of unlabeled m3Ψ and a fixed concentration of the internal standard.

-

Calculate the amount of m3Ψ in the sample by comparing the peak area ratio of the native m3Ψ to the internal standard against the standard curve.

-

Table 1: Example MRM Transitions for m3Ψ Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Methylpseudouridine | 259.1 | 127.1 |

| ¹³C,¹⁵N₂-3-Methylpseudouridine | 262.1 | 130.1 |

Note: Specific m/z values may vary slightly depending on the instrument and ionization conditions.

Chemical Synthesis and Therapeutic Potential

The unique properties of modified nucleosides have garnered significant interest in the field of RNA therapeutics. While N1-methylpseudouridine (m1Ψ) has been a cornerstone of the mRNA COVID-19 vaccines due to its ability to enhance protein expression and reduce immunogenicity, the therapeutic potential of m3Ψ is an emerging area of investigation.[13][14][15][16][][18]

Chemical Synthesis of 3-Methylpseudouridine

The chemical synthesis of 3-methylpseudouridine has been achieved through various routes, often starting from pseudouridine.[19][20] The synthesis of m3Ψ phosphoramidites is also crucial for its incorporation into synthetic RNA oligonucleotides for research and therapeutic development.[][22][23] These phosphoramidites can be used in standard solid-phase RNA synthesis protocols.

Potential Applications in Drug Development

The incorporation of m3Ψ into mRNA could offer distinct advantages:

-

Modulation of Translation: The presence of m3Ψ in the coding sequence of an mRNA therapeutic could potentially influence codon-anticodon interactions and ribosome processivity in a manner different from m1Ψ, allowing for fine-tuning of protein expression levels.[24][25][26][27]

-

Altered Immunogenicity: The unique chemical structure of m3Ψ may lead to a different pattern of recognition by the innate immune system compared to other modifications, potentially offering a way to further modulate the immunogenic profile of mRNA therapeutics.[15][]

-

Targeted RNA Therapeutics: The specific enzymatic machinery responsible for m3Ψ formation in bacteria (RlmH) could be a target for the development of novel antibiotics.

Further research is needed to fully elucidate the impact of m3Ψ on mRNA stability, translation efficiency, and immunogenicity to unlock its full therapeutic potential.

Conclusion

3-Methylpseudouridine represents a fascinating and functionally important RNA modification. While its natural role appears to be centered on the fine-tuning of ribosome function in bacteria, its unique chemical properties hold promise for the development of next-generation RNA therapeutics. The methodologies outlined in this guide provide a framework for researchers to explore the biology of m3Ψ and to harness its potential in the design of novel drugs and research tools. As our understanding of the epitranscriptome expands, the significance of rare modifications like m3Ψ will undoubtedly continue to grow.

References

- Purta, E., O'Connor, M., Bujnicki, J. M., & Douthwaite, S. (2008). YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA. RNA, 14(10), 2234–2244.

- Agarwalla, S., Stojković, V., & Fujimori, D. G. (2017). Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine.

- Ero, R., Peil, L., Liiv, A., & Remme, J. (2008). Identification of pseudouridine methyltransferase in Escherichia coli. RNA, 14(10), 2223–2233.

- Baxter-Roshek, J. L., Petrov, A. S., & Dinman, J. D. (2012). The Role of Pseudouridine in Structural Rearrangements of Helix 69 During Bacterial Ribosome Assembly. RNA Biology, 9(12), 1435-1444.

- Areterna LLC. (2024, November 7). The Multifaceted Role of Modified NTPs in mRNA Synthesis. Areterna LLC.

- Agarwalla, S., Stojković, V., & Fujimori, D. G. (2017). Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine. Scientific Reports, 7(1), 969.

- Yu, Y. T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 628415.

- Yamauchi, Y., Nobe, Y., Izumikawa, K., Higo, D., Taoka, M., & Takeda, J. (2016). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 44(3), e24.

- Kowalak, J. A., Bruenger, E., Hashizume, T., Peltier, J. M., Ofengand, J., & McCloskey, J. A. (1996). Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research, 24(4), 688–693.

- BOC Sciences. (n.d.). Phosphoramidite pseudoUridine. BOC Sciences.

- Karikó, K., Muramatsu, H., Welsh, F. A., Ludwig, J., Kato, H., Akira, S., & Weissman, D. (2008). Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability. Molecular Therapy, 16(11), 1833-1840.

- Glänzer, D., Pfeiffer, M., Ribar, A., & Kreutz, C. (2024). Efficient Synthetic Access to Stable Isotope Labelled Pseudouridine Phosphoramidites for RNA NMR Spectroscopy. Chemistry – A European Journal, e202400895.

- Steiner, A. M., Fry, R. A., & Fessner, W. D. (2023). Integrated Chemoenzymatic Synthesis of the mRNA Vaccine Building Block N1‐Methylpseudouridine Triphosphate.

- Asare-Kyei, D., et al. (2024). Pseudouridine and N1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development. RSC Chemical Biology, 5(5), 450-464.

- Kowalak, J. A., Bruenger, E., Hashizume, T., Peltier, J. M., Ofengand, J., & McCloskey, J. A. (1996). Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research, 24(4), 688-693.

- Chui, H. M., Meroueh, M., Scaringe, S. A., & Chow, C. S. (2002). Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin. Bioorganic & Medicinal Chemistry, 10(2), 325–332.

- Addepalli, B., & Limbach, P. A. (2011). Mass spectrometry-based quantification of pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 22(8), 1363–1372.

- BOC Sciences. (n.d.).

- Yamauchi, Y., Nobe, Y., Izumikawa, K., Higo, D., Taoka, M., & Takeda, J. (2016). A mass spectrometry-based method for direct determination of pseudouridine in RNA. Nucleic Acids Research, 44(3), e24.

- Roche CustomBiotech. (n.d.). Modified ribonucleotides can boost the safety of mRNA vaccines and therapeutics. Roche.

- Atabekov, I. G., et al. (2021). Construction and Immunogenicity of Modified mRNA-Vaccine Variants Encoding Influenza Virus Antigens. Vaccines, 9(5), 483.

- Kim, H., et al. (2022). N1-Methylpseudouridine and pseudouridine modifications modulate mRNA decoding during translation.

- Kowalak, J. A., Bruenger, E., Hashizume, T., Peltier, J. M., Ofengand, J., & McCloskey, J. A. (1996). Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine. Nucleic Acids Research, 24(4), 688-693.

- Addepalli, B., & Limbach, P. A. (2011). Mass spectrometry-based quantification of pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 22(8), 1363-1372.

- Addepalli, B., & Limbach, P. A. (2011).

- Kim, H., et al. (2022).

- Matsuda, A., Inoue, H., & Ueda, T. (1982). Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine.

- Mulroney, T. E., Pöyry, T., & Willis, A. E. (2023). N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting.

- Spåhr, H., et al. (2017). The structure-derived mechanism of box H/ACA pseudouridine synthase offers a plausible paradigm for programmable RNA editing. Nucleic Acids Research, 45(14), 8503-8513.

- Begik, O., et al. (2022). The analysis of mRNA vaccines and therapies using RNA sequencing. US Pharmacopeia (USP).

- Tainer, J. (2021). How will the dramatic transformation and advance of mRNA vaccines because of COVID-19 impact cancer therapy and other diseases?

- Ross, R. L., et al. (2024). Quantitative detection of pseudouridine in RNA by mass spectrometry. Scientific Reports, 14(1), 27564.

- Yu, Y. T. (2021). The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines. Frontiers in Cell and Developmental Biology, 9, 628415.

- Matsuda, A., Inoue, H., & Ueda, T. (1982). Synthesis of 3-methylpseudouridine and 2′-deoxy-3-methyl-pseudouridine. R Discovery.

- CD BioSciences. (n.d.).

- Wu, M. Z., Asahara, H., Tzertzinis, G., & Roy, B. (2020). Synthesis of low immunogenicity RNA with high-temperature in vitro transcription. RNA, 26(3), 345–360.

- Leppik, M., Peil, L., & Remme, J. (2009). Specificity and kinetics of 23S rRNA modification enzymes RlmH and RluD. RNA, 15(12), 2217–2225.

- Li, K. M., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical Methods in Chemistry, 2012, 895317.

- DeMott, M. S., et al. (2019). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 30(11), 2326-2336.

- Kellner, S., & Helm, M. (2014). LC-MS Analysis of Methylated RNA. In RNA and DNA Diagnostics (pp. 201-216). Humana Press, New York, NY.

- Ofengand, J., et al. (2001). Number, position, and significance of the pseudouridines in the large subunit ribosomal RNA of Haloarcula marismortui and Deinococcus radiodurans. RNA, 7(9), 1397-1406.

- Zallot, R., & Sumita, M. (2019). Exploration of the Semi-Enzymatic Synthesis of Pseudouridine.

- BOC Sciences. (n.d.). CAS 81691-06-7 (N3-MethylpseudoUridine). BOC Sciences.

- Correa, I. R., et al. (2025). Comprehensive nucleoside analysis of archaeal RNA modification profiles reveals an m7G in the conserved P loop of 23S rRNA. Cell Reports, 51(2), 115471.

Sources

- 1. scispace.com [scispace.com]

- 2. YbeA is the m3Ψ methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. YbeA is the m3Psi methyltransferase RlmH that targets nucleotide 1915 in 23S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural characterization of U*-1915 in domain IV from Escherichia coli 23S ribosomal RNA as 3-methylpseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small methyltransferase RlmH assembles a composite active site to methylate a ribosomal pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Pseudouridine in Structural Rearrangements of Helix 69 During Bacterial Ribosome Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Specificity and kinetics of 23S rRNA modification enzymes RlmH and RluD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry-Based Quantification of Pseudouridine in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mass spectrometry-based quantification of pseudouridine in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods | CD BioSciences [epigenhub.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Multifaceted Role of Modified NTPs in mRNA Synthesis - Areterna LLC [areterna.com]

- 14. The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. custombiotech.roche.com [custombiotech.roche.com]

- 19. Synthesis of 3-methylpseudouridine and 2'-deoxy-3-methyl-pseudouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of a 3-methyluridine phosphoramidite to investigate the role of methylation in a ribosomal RNA hairpin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. biorxiv.org [biorxiv.org]

- 26. N1-methylpseudouridylation of mRNA causes +1 ribosomal frameshifting - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]

The Epitranscriptomic Architecture of 3-Methylpseudouridine (m3Ψ): A Technical Guide to Enzymatic Synthesis and Validation